molecular formula C15H17Cl2FN6O B5809814 5-ethyl-3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride

5-ethyl-3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride

Cat. No.: B5809814
M. Wt: 387.2 g/mol
InChI Key: NUMINROHXWUZHK-IFJQNBRBSA-N
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Description

5-ethyl-3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the furan ring, and the attachment of the fluorophenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

5-ethyl-3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-ethyl-3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-ethyl-3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine include other triazole derivatives with different substituents on the triazole ring, furan ring, or phenyl group. Examples include:

  • 5-ethyl-3-N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine
  • 5-ethyl-3-N-[(E)-[5-(2-bromophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine

Uniqueness

The uniqueness of 5-ethyl-3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

IUPAC Name

5-ethyl-3-N-[(E)-[5-(2-fluorophenyl)furan-2-yl]methylideneamino]-1,2,4-triazole-3,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6O.2ClH/c1-2-14-19-21-15(22(14)17)20-18-9-10-7-8-13(23-10)11-5-3-4-6-12(11)16;;/h3-9H,2,17H2,1H3,(H,20,21);2*1H/b18-9+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMINROHXWUZHK-IFJQNBRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=CC=C(O2)C3=CC=CC=C3F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=CC=C(O2)C3=CC=CC=C3F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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